molecular formula C20H17FO5 B2866460 {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 586994-86-7

{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2866460
CAS No.: 586994-86-7
M. Wt: 356.349
InChI Key: USIZOMSCVIIADD-UHFFFAOYSA-N
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Description

{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived compound with a molecular formula of C₂₀H₁₇FO₅ and a monoisotopic mass of 356.106002 Da . The compound features a 4-fluorobenzyl ether substituent at the 7-position of the coumarin core, a methyl group at the 4- and 8-positions, and an acetic acid moiety at the 3-position. Its structural complexity and fluorine substitution make it a candidate for diverse pharmacological applications, particularly in targeting anion exchangers like SLC26A3, which is implicated in intestinal fluid absorption .

Properties

IUPAC Name

2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZOMSCVIIADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 4,8-dimethylcoumarin derivatives modified at the 7-position with substituted benzyloxy groups. Below is a detailed comparison with structurally and functionally related compounds:

Compound Substituents Molecular Weight (Da) Key Biological Activity Synthesis Method
{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 4-Fluorobenzyloxy, 4,8-dimethyl, acetic acid at C3 356.35 Inhibits SLC26A3 (anti-absorptive therapy for constipation) Alkylation of methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid 3-Bromobenzyloxy 431.25 (LRMS) Similar SLC26A3 inhibition; bromine enhances lipophilicity Alkylation followed by ester hydrolysis
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy, methyl ester 386.83 Intermediate for prodrug development; chlorine improves stability Alkylation of coumarin precursor with 3-chlorobenzyl bromide
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin core, 4-methoxyphenyl 406.40 (calculated) Potential antitumor activity via furocoumarin-DNA interaction Multicomponent condensation with Meldrum’s acid
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 2,6-Dichlorobenzyloxy 425.25 Enhanced steric bulk; potential for selective anion transporter inhibition Alkylation with 2,6-dichlorobenzyl bromide
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid Ethoxy linker, 4-fluorobenzyl 368.90 (ESI-MS) Nitric oxide donor hybrid; anti-cholestasis agent Coupling of coumarin with ethoxyacetic acid derivatives

Key Differences in Activity and Properties

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability and bioavailability compared to non-halogenated analogues. Chlorine vs. Fluorine: The 3-chlorobenzyl derivative (molecular weight: 386.83 Da) shows greater steric hindrance and resistance to enzymatic degradation than the fluorine analogue .

Core Modifications: Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid incorporate a fused furan ring, enabling DNA intercalation and phototoxicity, unlike the non-fused coumarin core of the target compound .

Biological Targets: The target compound and its bromo/chloro analogues primarily inhibit SLC26A3, a chloride/bicarbonate exchanger, for anti-absorptive therapy . Ethoxy-linked derivatives (e.g., 2-(2-((3-(4-fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid) act as nitric oxide donors, expanding their utility to anti-cholestasis and anti-cancer applications .

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